molecular formula C6H12OS B6226784 (2-methyloxolan-2-yl)methanethiol CAS No. 2742653-82-1

(2-methyloxolan-2-yl)methanethiol

Cat. No.: B6226784
CAS No.: 2742653-82-1
M. Wt: 132.2
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Description

Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile organic sulfur compound characterized by its pungent odor. It is naturally produced in anaerobic environments, such as wetlands, and is a byproduct of industrial processes like paper pulping . Methanethiol plays dual roles in microbial metabolism: it serves as a sulfur source for certain methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) but inhibits growth at elevated concentrations (>3 µM) . Industrially, it is synthesized via methanol thiolation (reaction of methanol with H₂S) using acid-base catalysts, with applications in methionine production and petrochemicals .

Properties

CAS No.

2742653-82-1

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Halide Displacement with Thiolate Nucleophiles

A primary route to (2-methyloxolan-2-yl)methanethiol involves substituting a halogen atom at the 2-position of a preformed oxolane derivative with a thiolate ion (SH\text{SH}^-). For example, 2-(bromomethyl)-2-methyloxolane could react with sodium hydrosulfide (NaSH\text{NaSH}) in a polar aprotic solvent like dimethylformamide (DMF) under reflux:

2-(BrCH2)-2-methyloxolane+NaSHThis compound+NaBr\text{2-(BrCH}_2\text{)-2-methyloxolane} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr}

Key Considerations :

  • Steric hindrance : The quaternary carbon at the 2-position may impede SN2\text{S}_\text{N}2 mechanisms, favoring SN1\text{S}_\text{N}1 pathways with carbocation intermediates.

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of SH\text{SH}^-, while protic solvents may protonate the nucleophile.

  • Temperature : Elevated temperatures (80–120°C) are often required to overcome activation barriers.

Experimental Optimization (Hypothetical Data)

SubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)
2-(BrCH₂)-2-methyloxolaneNaSHDMF1001245–55
2-(ClCH₂)-2-methyloxolaneKSHDMSO1202430–40
AlcoholThiolReagent RatioTemp (°C)Yield (%)
2-(HOCH₂)-2-methyloxolaneThiourea1:2.50–2560–70

Radical Thiol-Ene Coupling

Photoinitiated Thiol Addition

Radical-mediated thiol-ene reactions offer a modern approach to introducing thiol groups. Irradiation of 2-methyloxolane derivatives with a terminal alkene and a thiol (e.g., mercaptoethanol) in the presence of a photoinitiator (e.g., DMPA) generates the desired product:

2-(CH2CH2)-2-methyloxolane+HS-Rhν,DMPAThis compound\text{2-(CH}2\text{CH}2\text{)-2-methyloxolane} + \text{HS-R} \xrightarrow{h\nu, \text{DMPA}} \text{this compound}

Advantages :

  • Mild conditions (room temperature, visible light).

  • High regioselectivity and functional group tolerance.

Thiourea-Mediated Substitution

Isothiouronium Salt Formation

Classical thiourea displacement of halides provides a two-step route:

  • Formation of isothiouronium salt :

    2-(BrCH2)-2-methyloxolane+NH2CSNH2[2-(CH2SC(NH2)NH2)]-2-methyloxolane Br\text{2-(BrCH}_2\text{)-2-methyloxolane} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{[2-(CH}_2\text{SC(NH}_2\text{)NH}_2\text{)]-2-methyloxolane Br}^-
  • Hydrolysis to thiol :

    [2-(CH2SC(NH2)NH2)]-2-methyloxolane BrNaOHThis compound+NH3+CO2\text{[2-(CH}_2\text{SC(NH}_2\text{)NH}_2\text{)]-2-methyloxolane Br}^- \xrightarrow{\text{NaOH}} \text{this compound} + \text{NH}_3 + \text{CO}_2

Typical Yields : 50–65% after purification.

Challenges and Practical Considerations

Steric and Electronic Effects

The geminal dimethyl and thiol groups on the oxolane ring create significant steric congestion, complicating both synthesis and purification.

Thiol Stability

  • Oxidation : Thiols oxidize readily to disulfides; reactions require degassed solvents and inert atmospheres.

  • Purification : Column chromatography over silica gel may lead to partial oxidation, necessitating alternative methods (e.g., distillation under reduced pressure).

Chemical Reactions Analysis

Types of Reactions

(2-methyloxolan-2-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield disulfides or sulfonic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved .

Scientific Research Applications

(2-methyloxolan-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-methyloxolan-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various substrates, facilitating chemical transformations. This interaction is crucial in catalytic processes where the compound acts as a ligand, stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Microbial Degradation and Inhibition

Methanethiol vs. Hydrogen Sulfide (H₂S):

  • Methanethiol : Consumed by M. fumariolicum SolV at low concentrations (Ks ≈ 0.1 µM, Vmax ≈ 2.3 nmol·min⁻¹·mg DW⁻¹), but inhibits methane oxidation and growth above 3 µM . Degradation involves a cytoplasmic methanethiol oxidase (MTO), producing H₂S and formaldehyde .
  • Hydrogen Sulfide: Also consumed by M. fumariolicum SolV (up to 3 µM) but inhibits enzymes like sulfide:quinone oxidoreductase (SQR) at higher concentrations. H₂S competes with methanethiol for degradation pathways, leading to substrate inhibition .

Methanethiol vs. Dimethyl Disulfide (DMDS):

  • DMDS is a stable oxidation product of methanethiol and forms abiotically in sterile medium . fumariolicum SolV but accumulates during methanethiol degradation .

Table 1: Microbial Interaction Parameters

Compound Consumption Rate (nmol·min⁻¹·mg DW⁻¹) Inhibition Threshold Key Enzyme
Methanethiol 0.58–2.3 >3 µM MTO
Hydrogen Sulfide 3 µM fully consumed >3 µM SQR
Dimethyl Disulfide Not consumed N/A N/A

Chemical Properties and Reactivity

Methanethiol vs. Dimethyl Sulfide (DMS):

  • Methanethiol: Weak acid (pKa ≈ 10.4), oxidizes to DMDS in the presence of O₂. Industrially produced via methanol thiolation with K₂WO₄/alumina catalysts .
  • Dimethyl Sulfide: Produced as a side product in methanol thiolation. Catalyst acid-base properties determine selectivity: basic catalysts favor methanethiol, while acidic catalysts promote DMS .

Ecological and Industrial Roles

  • Methanethiol: Critical in sulfur cycling; degraded by marine bacteria for protein synthesis . Inhibits methane oxidation in methanotrophs at 15 µM, doubling time increases from 11.5 h to 16.4 h .
  • Hydrogen Sulfide : Toxic to respiratory chains but assimilated by SQR in M. fumariolicum SolV .
  • Dimethyl Disulfide : Environmentally persistent, forms via methanethiol oxidation .

Table 3: Environmental Impact

Compound Natural Sources Ecological Role Toxicity Threshold
Methanethiol Wetlands, industry Sulfur source, inhibitor 15 µM
Hydrogen Sulfide Volcanic activity, decay Energy substrate, toxin 3 µM
Dimethyl Disulfide Methanethiol oxidation Stable end product N/A

Research Findings and Key Insights

  • Genetic Basis: MTO homologs are widespread in methanotrophs (e.g., Methylobacter, Methylococcus), but verrucomicrobial methanotrophs uniquely host cytoplasmic MTO .
  • Inhibition Mechanism: Methanethiol degradation produces H₂S and H₂O₂, which inhibit methane monooxygenase (pMMO) and growth .
  • Industrial Optimization : Catalyst design balancing acid-base properties maximizes methanethiol yield (~80%) over DMS .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methyloxolan-2-yl)methanethiol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves thiolation of a pre-functionalized tetrahydrofuran derivative. For example, nucleophilic substitution of a halogenated 2-methyloxolan precursor with a thiol source (e.g., NaSH or thiourea) under controlled pH and temperature (40–60°C) can yield the target compound . Catalysts like K₂WO₄/alumina, known for enhancing thiolation selectivity, may improve efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (due to volatility) is critical. Purity >95% can be confirmed via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve the tetrahydrofuran ring protons (δ 1.5–2.1 ppm for methyl groups, δ 3.6–4.0 ppm for oxolan ring protons) and thiol proton (δ 1.2–1.5 ppm, broad) .
  • FT-IR : Identify S-H stretch (~2550 cm⁻¹) and C-O-C vibrations (~1120 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SH group) .
  • X-ray Crystallography : Resolve steric effects of the 2-methyl group on thiol conformation, if crystallizable .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The thiol group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like 1,4-dioxane or antioxidants (e.g., BHT) to inhibit disulfide formation. Regularly monitor purity via TLC or GC-MS .

Advanced Research Questions

Q. How does the steric environment of the tetrahydrofuran ring influence the thiol group's reactivity?

  • Methodological Answer : The 2-methyl group creates steric hindrance, reducing nucleophilic accessibility of the -SH group. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) can model transition states for reactions like alkylation or oxidation. Experimentally, compare reaction kinetics with non-methylated analogs (e.g., oxolan-2-ylmethanethiol) under identical conditions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst aging). Use design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a Plackett-Burman design can identify critical factors in sulfonation or alkylation reactions . Statistical tools like ANOVA or regression analysis quantify parameter impacts .

Q. How does this compound interact with enzymatic targets, such as cysteine proteases?

  • Methodological Answer : The thiol group may act as a nucleophile, forming disulfide bonds with enzyme active sites. Use fluorescence-based assays (e.g., fluorogenic substrates for papain or caspases) to measure inhibition kinetics. Docking simulations (AutoDock Vina) predict binding modes, while mutagenesis studies validate critical residues .

Q. Are there discrepancies in computational vs. experimental data on its conformational stability?

  • Methodological Answer : Gas-phase DFT studies may overestimate stability due to neglect of solvent effects. Compare computed rotational barriers (e.g., thiol group rotation) with variable-temperature NMR data in DMSO-d₆ or CDCl₃. For clusters, benchmark calculations against rotational spectroscopy .

Q. What role does solvent choice play in the compound's reactivity in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may destabilize the oxolan ring. Screen solvents using Kamlet-Taft parameters: high π* (polarity) improves thiolate formation, while low α (H-bond donation) minimizes side reactions. Kinetic studies in THF vs. acetonitrile reveal solvent-dependent activation energies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

  • Methodological Answer : Discrepancies may stem from varying experimental conditions (e.g., microbial activity, pH). Conduct microcosm studies simulating natural environments (soil/water systems) with controlled variables. Measure degradation products (e.g., disulfides, CO₂) via GC-SCD or LC-MS. Compare half-lives under aerobic vs. anaerobic conditions .

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